molecular formula C15H29NO4 B558785 BOC-10-AMINODECANOIC ACID CAS No. 173606-50-3

BOC-10-AMINODECANOIC ACID

Cat. No.: B558785
CAS No.: 173606-50-3
M. Wt: 287.39 g/mol
InChI Key: DUNPXMOBBKBKHK-UHFFFAOYSA-N
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Mechanism of Action

Boc-10-Adc-OH, also known as 10-(Boc-amino)decanoic acid, 10-((tert-Butoxycarbonyl)amino)decanoic acid, or BOC-10-AMINODECANOIC ACID, is a compound of interest in the field of proteomics research . This article will delve into the mechanism of action of Boc-10-Adc-OH, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that boc-10-adc-oh is an aliphatic carboxylic acid containing an amine protecting group . It’s used as a reagent in the preparation of various pharmaceutical compounds , which suggests that its targets could vary depending on the specific compound it’s being used to prepare.

Biochemical Pathways

As a reagent used in the synthesis of various pharmaceutical compounds , the pathways it affects would likely depend on the specific compound it’s being used to create.

Pharmacokinetics

It’s worth noting that the pharmacokinetics of similar compounds, such as antibody-drug conjugates (adcs), are crucial to understanding their pharmacokinetic (pk) and pk/pd relationships . These properties influence the selection of candidate molecules during drug development .

Result of Action

As a reagent used in the synthesis of various pharmaceutical compounds , its effects would likely be seen in the properties and activities of the compounds it helps create.

Comparison with Similar Compounds

BOC-10-AMINODECANOIC ACID is similar to other Boc-protected amino acids, such as:

  • 10-((tert-Butoxycarbonyl)amino)undecanoic acid
  • 10-((tert-Butoxycarbonyl)amino)dodecanoic acid
  • 10-((tert-Butoxycarbonyl)amino)nonanoic acid

These compounds share the Boc-protected amino group but differ in the length of their carbon chains . The uniqueness of this compound lies in its specific chain length, which can influence its reactivity and applications in synthesis .

Properties

IUPAC Name

10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNPXMOBBKBKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401912
Record name Boc-10-Adc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173606-50-3
Record name Boc-10-Adc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-{[(tert-butoxy)carbonyl]amino}decanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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